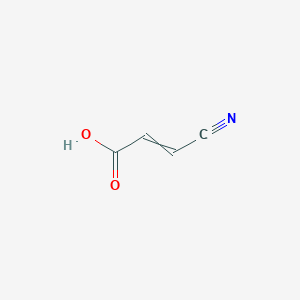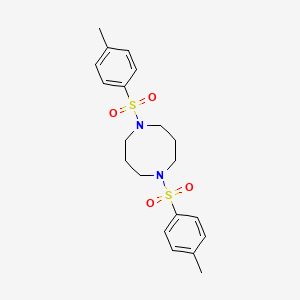
1,5-Ditosyl-1,5-diazocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Ditosyl-1,5-diazocane is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. It is characterized by the presence of two tosyl groups attached to a diazocane ring, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Ditosyl-1,5-diazocane can be synthesized using Swern oxidation in both traditional batch reactors and continuous flow microreactors. The Swern oxidation involves the use of oxalyl chloride, dimethyl sulfoxide (DMSO), and a base such as triethylamine . The reaction conditions typically include a temperature of around 7.8°C and a flow rate of 7.7 mL/min in a microreactor setup .
Industrial Production Methods
The continuous flow microreactor method offers several advantages over traditional batch reactors, including shorter reaction times, milder reaction temperatures, higher yields, and better selectivity . This method also ensures safer and large-scale industrial production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Ditosyl-1,5-diazocane undergoes various chemical reactions, including:
Oxidation: Swern oxidation is a key reaction used in its synthesis.
Substitution: The tosyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxalyl chloride, DMSO, and triethylamine are commonly used in Swern oxidation.
Substitution: Various nucleophiles can be used to replace the tosyl groups.
Major Products
The major product formed from the oxidation reaction is this compound-3,7-dione .
Aplicaciones Científicas De Investigación
1,5-Ditosyl-1,5-diazocane has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of various chemical compounds and materials.
Mecanismo De Acción
The mechanism of action of 1,5-ditosyl-1,5-diazocane involves its ability to undergo oxidation and substitution reactions. The molecular targets and pathways involved depend on the specific application and the functional groups attached to the diazocane ring.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dinitro-1,5-diazocane: Another diazocane derivative with nitro groups instead of tosyl groups.
1,5-Diazocane-3,7-dione: A similar compound with dione groups.
Uniqueness
1,5-Ditosyl-1,5-diazocane is unique due to the presence of tosyl groups, which provide specific reactivity and stability. This makes it a valuable intermediate in the synthesis of various high-energy compounds and other derivatives .
Propiedades
Número CAS |
67761-04-0 |
|---|---|
Fórmula molecular |
C20H26N2O4S2 |
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
1,5-bis-(4-methylphenyl)sulfonyl-1,5-diazocane |
InChI |
InChI=1S/C20H26N2O4S2/c1-17-5-9-19(10-6-17)27(23,24)21-13-3-15-22(16-4-14-21)28(25,26)20-11-7-18(2)8-12-20/h5-12H,3-4,13-16H2,1-2H3 |
Clave InChI |
JVECPRCCIVFZKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13697009.png)
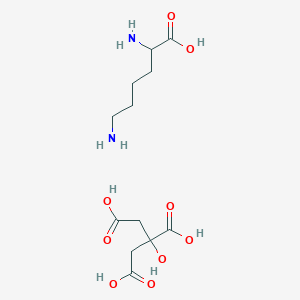
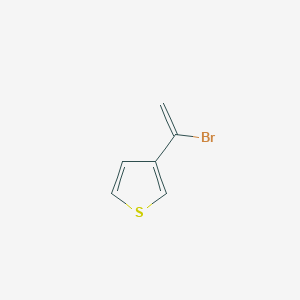
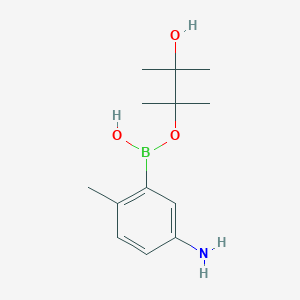
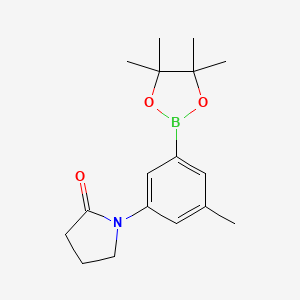
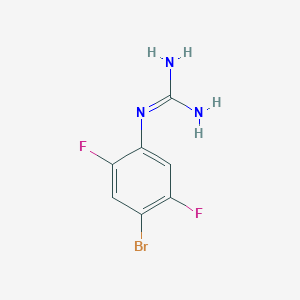
![Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate](/img/structure/B13697061.png)
![10-Chloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13697064.png)
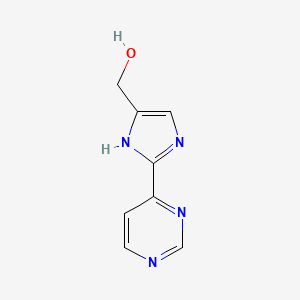
![6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13697078.png)
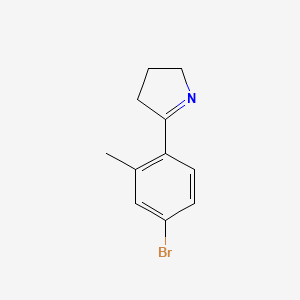
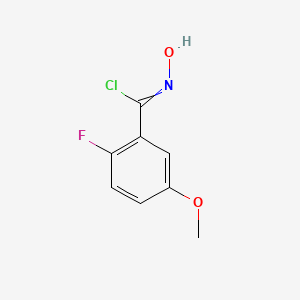
![6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole;2-hydroxy-2-phenylacetic acid](/img/structure/B13697099.png)
